molecular formula C7H6FNO B8790383 N-(2-fluorophenyl)formamide CAS No. 824-48-6

N-(2-fluorophenyl)formamide

Cat. No. B8790383
CAS RN: 824-48-6
M. Wt: 139.13 g/mol
InChI Key: FIHZPTWOTZIPHS-UHFFFAOYSA-N
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Patent
US07153852B2

Procedure details

Under argon gas, at 0° C., formic acid (6.1 ml) was dropped to acetic anhydride (15.5 ml), which was stirred at 50° C. for 2 hours. The reaction solution was left up to room temperature, and diluted with tetrahydrofuran (10 ml). At room temperature, tetrahydrofuran (20 ml) solution containing 2-fluoroaniline (5.56 g) added to the above solution, which was stirred at room temperature for 1 hour. The reaction solution was concentrated to give a title compound having the following physical properties. The obtained title compound was used for the following reaction without further purification.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.56 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[F:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14]>O1CCCC1>[F:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH:14][CH:1]=[O:3]

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5.56 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction solution was left up to room temperature
ADDITION
Type
ADDITION
Details
added to the above solution, which
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(NC=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.